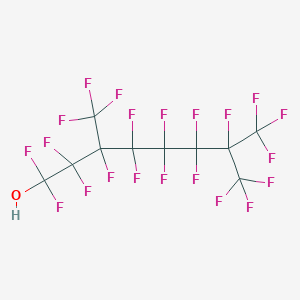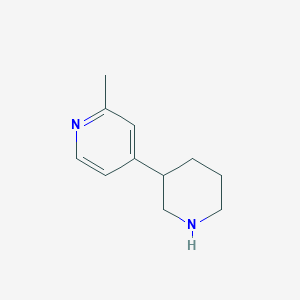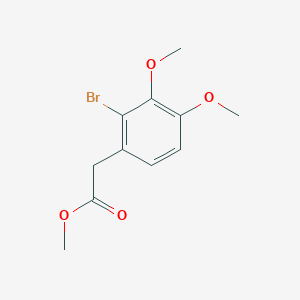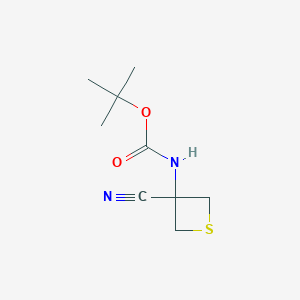![molecular formula C11H14F3N3O B12846026 Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- CAS No. 71130-57-9](/img/structure/B12846026.png)
Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-: is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- typically involves multiple steps. One common method includes the reaction of 5-amino-2-(methylamino)benzylamine with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of pharmaceuticals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique chemical properties.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Industrially, the compound is used in the development of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing enzyme activity and receptor binding. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- Acetamide, N-[[5-amino-2-(octyloxy)phenyl]methyl]-
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
- Acetamide, N-methyl-
Comparison: Compared to similar compounds, Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- is unique due to its trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it more effective in certain applications, particularly in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
71130-57-9 |
|---|---|
Fórmula molecular |
C11H14F3N3O |
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C11H14F3N3O/c1-16-9-4-3-8(15)5-7(9)6-17(2)10(18)11(12,13)14/h3-5,16H,6,15H2,1-2H3 |
Clave InChI |
ZFICTJPREGUDOV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)N)CN(C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)

![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)


